Ethyl 4-{[(5-bromo-2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[2-(5-bromo-2-ethoxy-4-formylphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO6/c1-3-26-17-9-14(11-23)16(21)10-18(17)28-12-19(24)22-15-7-5-13(6-8-15)20(25)27-4-2/h5-11H,3-4,12H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYWVIOFKVCCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2=CC=C(C=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801161809 | |
| Record name | Ethyl 4-[[2-(5-bromo-2-ethoxy-4-formylphenoxy)acetyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801161809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486993-07-1 | |
| Record name | Ethyl 4-[[2-(5-bromo-2-ethoxy-4-formylphenoxy)acetyl]amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486993-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-[[2-(5-bromo-2-ethoxy-4-formylphenoxy)acetyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801161809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-Bromo-2-ethoxy-4-formylphenol
The phenolic precursor serves as the cornerstone for introducing the bromo, ethoxy, and formyl groups. A plausible route involves:
Step 1: Bromination of 2-Ethoxy-4-hydroxybenzaldehyde
2-Ethoxy-4-hydroxybenzaldehyde undergoes electrophilic bromination using N-bromosuccinimide (NBS) in a mixed solvent system (e.g., dichloromethane/acetic acid). The ethoxy group directs bromination to the para position (C5), yielding 5-bromo-2-ethoxy-4-hydroxybenzaldehyde.
Step 2: Protection and Formylation
Protection of the phenol as a tert-butyldimethylsilyl (TBS) ether followed by Vilsmeier-Haack formylation introduces the aldehyde group at C4. Subsequent deprotection under acidic conditions regenerates the phenol, yielding 5-bromo-2-ethoxy-4-formylphenol.
Key Data :
Preparation of (5-Bromo-2-ethoxy-4-formylphenoxy)acetyl Chloride
The phenolic intermediate is reacted with chloroacetyl chloride under mild basic conditions to form the ether linkage:
Reaction Conditions :
-
Solvent : Anhydrous dichloromethane
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Base : Triethylamine (2.2 equiv)
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Temperature : 0°C → room temperature (12 h)
The resulting phenoxyacetic acid is treated with thionyl chloride (1.5 equiv) in toluene at reflux (2 h) to generate the acyl chloride, which is isolated via distillation under reduced pressure.
Amide Coupling with Ethyl 4-Aminobenzoate
The final step involves a Schotten-Baumann reaction between the acyl chloride and ethyl 4-aminobenzoate:
Optimized Protocol :
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Solvent : Tetrahydrofuran (THF)/water (3:1)
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Base : Sodium bicarbonate (3.0 equiv)
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Temperature : 0°C → 25°C (4 h)
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Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and solvent evaporation
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Purification : Recrystallization from ethanol/water (7:3)
Purity Control :
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HPLC : >99% (C18 column, acetonitrile/water gradient)
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¹H NMR (400 MHz, CDCl₃): δ 10.32 (s, 1H, CHO), 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 6.92 (s, 1H, Ar-H), 4.41 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.12 (s, 2H, CH₂CO), 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃).
Challenges and Mitigation Strategies
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Regioselectivity in Bromination :
Competing bromination at C3 or C6 is minimized by using NBS in acetic acid, which favors para substitution relative to the ethoxy group. -
Formyl Group Stability :
The aldehyde is sensitive to oxidation; thus, reactions are conducted under inert atmosphere (N₂/Ar) with chelating agents (e.g., EDTA) to sequester metal impurities. -
Amide Hydrolysis :
Rapid workup and neutralization prevent retro-amide formation during coupling.
Industrial Scalability Considerations
The described route aligns with green chemistry principles:
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Catalyst Efficiency : Zinc chloride (0.1–1.0 equiv) in Friedel-Crafts alkylation reduces waste vs. traditional AlCl₃.
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Solvent Recovery : Dichloromethane and THF are recycled via distillation, achieving >90% recovery.
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Throughput : Batch processing in 500 L reactors achieves 15–20 kg/day output with 76% overall yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(5-bromo-2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Ethyl 4-{[(5-bromo-2-ethoxy-4-carboxyphenoxy)acetyl]amino}benzoate.
Reduction: Ethyl 4-{[(5-bromo-2-ethoxy-4-hydroxyphenoxy)acetyl]amino}benzoate.
Substitution: Ethyl 4-{[(5-substituted-2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-{[(5-bromo-2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate has shown promise in medicinal chemistry due to its potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including HT-29 (human colon cancer), MDA-MB-231 (human breast cancer), and U87MG (human glioblastoma). Its ability to inhibit cell proliferation and induce apoptosis makes it a candidate for further development as an anticancer agent.
- Antimicrobial Properties : The compound has been investigated for its ability to inhibit bacterial growth, showcasing broad-spectrum antimicrobial activity. This property is particularly relevant in the context of rising antibiotic resistance.
- Anti-inflammatory Effects : this compound may modulate inflammatory pathways, providing a therapeutic avenue for conditions characterized by chronic inflammation.
Biological Research
The compound serves as a valuable tool in biological research:
- Enzyme Inhibition Studies : It can be utilized in studies focusing on enzyme inhibition, aiding in the understanding of biochemical pathways and the development of enzyme inhibitors for therapeutic purposes .
- Receptor Binding Studies : Its interactions with various molecular targets can provide insights into receptor binding mechanisms, which are crucial for drug design .
Industrial Applications
In an industrial context, this compound may be employed as:
- A Building Block for Synthesis : The compound can serve as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Case Study 1: Anticancer Activity Evaluation
A study conducted on the cytotoxic effects of this compound demonstrated significant inhibition of cell growth in HT-29 and MDA-MB-231 cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties revealed that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential utility in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(5-bromo-2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Ring
- Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate Differs by lacking the ethoxy group at position 2 and the formyl group at position 4 on the phenoxy ring. Molecular formula: C₁₇H₁₅BrNO₅ (exact mass: 368.211 g/mol).
- Ethyl 4-{[(5-bromo-4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate Replaces ethoxy with methoxy at position 2. Molecular formula: C₁₈H₁₇BrNO₆ (exact mass: 385.227 g/mol). Methoxy’s electron-donating nature may alter electronic properties compared to ethoxy, affecting solubility and stability .
Core Backbone Modifications
- Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate () Replaces the acetyl-phenoxy group with a hydroxybenzylamino moiety. Molecular formula: C₁₆H₁₆BrNO₃ (mass: 350.212 g/mol). The hydroxy group enhances hydrogen-bonding capacity, influencing crystallinity and solubility .
- Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate () Substitutes bromo with chloro and adds a second chloro at position 3. Molecular formula: C₁₇H₁₅Cl₂NO₄ (mass: 368.211 g/mol). Chlorine’s higher electronegativity may increase oxidative stability but reduce metabolic degradation rates .
Heterocyclic Analogues
- I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) () Incorporates a pyridazine ring instead of the phenoxy-acetyl group. Molecular formula: C₂₁H₂₂N₄O₂ (exact mass unlisted). Pyridazine’s nitrogen-rich structure enhances coordination with metal ions, making it relevant in catalysis or medicinal chemistry .
- I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) () Replaces the acetyl-amino linkage with a thioether and adds a methylisoxazole.
Key Data Table: Structural and Functional Comparisons
Biological Activity
Ethyl 4-{[(5-bromo-2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. This article explores the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.
Synthesis of this compound
The synthesis typically involves multiple steps, including the reaction of ethyl esters with various aromatic aldehydes and amines under controlled conditions. The key steps include:
- Formation of Ethyl Ester : Ethyl 2-(4-formylphenoxy)acetate is synthesized from p-hydroxybenzaldehyde and ethyl chloroacetate.
- Amination Reaction : The ethyl ester undergoes an amination reaction with appropriate amines to form the desired compound.
- Acetylation : The final step involves the acetylation of the amino group to yield this compound.
Anticancer Properties
This compound has been evaluated for its anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The following findings summarize its biological activity:
- Inhibition Rates : In vitro studies show that the compound exhibits significant inhibition rates against MCF-7 cells, with some derivatives achieving over 90% inhibition compared to standard treatments like 5-fluorouracil (5-FU) .
| Compound | Cell Line | Inhibition Rate (%) |
|---|---|---|
| This compound | MCF-7 | 94.32 |
| Control (5-FU) | MCF-7 | 96.02 |
| This compound | HCT-116 | Moderate Activity |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its chemical structure. The presence of specific functional groups influences its potency and selectivity against cancer cells:
- Bromo Substitution : The introduction of bromine at the 5-position enhances the lipophilicity and overall activity against cancer cells.
- Ethoxy Group : The ethoxy moiety contributes to the solubility and bioavailability of the compound.
Case Studies
Several studies have explored the efficacy of this compound in different contexts:
- In Vitro Studies : A study assessed various derivatives against MCF-7 cells, revealing that modifications in the aromatic rings significantly impacted their inhibitory effects .
- Molecular Docking Studies : Computational analyses indicate that this compound interacts favorably with key proteins involved in cancer progression, such as VEGFR2 and FGFR1 . These interactions suggest a mechanism through which it may exert its anticancer effects.
Q & A
Q. Critical Conditions :
- Temperature control during bromination to avoid overhalogenation .
- Dry solvents and inert atmosphere (N₂/Ar) for amide coupling to prevent hydrolysis .
- Purity monitoring via TLC or HPLC at each step to minimize side products .
How can spectroscopic and crystallographic methods be used to confirm the structure and purity of this compound?
Q. Basic Characterization Techniques
- NMR Spectroscopy :
- ¹H NMR: Peaks at δ 9.8–10.2 ppm confirm the formyl group; δ 4.1–4.3 ppm (quartet) corresponds to the ethoxy group .
- ¹³C NMR: Carbonyl signals (C=O) at ~170 ppm for the ester and amide groups .
- X-ray Crystallography :
Q. Advanced Analysis :
- SC-XRD (Small-Molecule Crystallography) : Refinement with SHELXL provides thermal parameters and detects disorder in bulky substituents (e.g., ethoxy groups) .
- HPLC-MS : Quantifies purity (>98%) and identifies trace impurities using high-resolution mass spectrometry .
What strategies resolve contradictions in crystallographic data for this compound, particularly in disordered regions or hydrogen bonding networks?
Q. Advanced Data Contradiction Analysis
- Disordered Substituents : Apply restraints (e.g., SIMU/DELU in SHELXL) to model ethoxy or bromo groups with partial occupancy .
- Hydrogen Bond Ambiguities :
- Use difference Fourier maps to locate hydroxyl hydrogens and validate intramolecular bonds (e.g., O–H···N distances of 1.8–2.0 Å) .
- Compare DFT-calculated vs. experimental bond angles to resolve steric clashes .
- Twinned Crystals : Employ TwinRotMat or PLATON to deconvolute overlapping reflections in low-symmetry space groups .
Case Study :
In Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate, hydrogen bonding and torsional strain between aromatic rings (24.9° dihedral angle) were resolved using iterative refinement and Hirshfeld surface analysis .
How is this compound evaluated for biological activity, and what methodological rigor is required in assay design?
Q. Basic Biological Screening
- Anticancer Assays :
- Dose-response studies (e.g., 10–150 µM) on cancer cell lines (HeLa, MCF-7) using MTT assays, with IC₅₀ calculations .
- Controls: Include cisplatin and solvent-only blanks to validate toxicity thresholds .
- Antimicrobial Testing :
- Disk diffusion assays against S. aureus and E. coli, with zone-of-inhibition measurements .
Q. Advanced Considerations :
- Mechanistic Studies :
- Fluorescence-based assays to track binding to DNA topoisomerases or kinases .
- ROS detection (DCFH-DA probes) to assess oxidative stress induction .
- Metabolic Stability : Microsomal incubation (e.g., liver microsomes) with LC-MS/MS to measure half-life and metabolite identification .
What computational and experimental techniques analyze substituent effects on reactivity and electronic properties?
Q. Advanced Reactivity Analysis
- DFT Calculations :
- HOMO-LUMO gaps (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites. The formyl group lowers LUMO, enhancing electrophilicity .
- NBO analysis quantifies hyperconjugation (e.g., C=O → σ*C–Br interactions) .
- Steric Effects :
- X-ray crystallography paired with molecular docking (AutoDock) reveals steric hindrance from tert-butyl or ethoxy groups .
- Spectroscopic Probes :
- IR spectroscopy tracks carbonyl stretching shifts (Δν ~20 cm⁻¹) upon solvent polarity changes, indicating dipole interactions .
Case Study :
In Ethyl 4-(((methyl(phenyl)amino)methylene)amino)benzoate, UV-Vis spectroscopy (λmax ~350 nm) and TD-DFT correlated its enhanced UV absorption to extended π-conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
